molecular formula C40H38F8IrN4P B14769660 [2,2'-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate

[2,2'-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate

Cat. No.: B14769660
M. Wt: 949.9 g/mol
InChI Key: WYTSWPONPOPFLC-UHFFFAOYSA-N
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Description

[2,2’-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate is a complex organometallic compound. It is known for its unique photophysical properties, making it valuable in various scientific and industrial applications, particularly in the field of organic light-emitting diodes (OLEDs) and photoredox catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate typically involves the following steps:

    Ligand Preparation: The ligands, 4-tert-butylpyridine and 4-fluorophenylpyridine, are synthesized separately.

    Complex Formation: These ligands are then reacted with iridium trichloride hydrate in the presence of a suitable solvent, such as dichloromethane or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon) to form the iridium complex.

    Anion Exchange: The resulting complex is treated with hexafluorophosphoric acid to exchange the chloride ions with hexafluorophosphate ions, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of ligands and iridium precursor are used.

    Optimized Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

[2,2’-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, often facilitated by its iridium center.

    Reduction: It can also undergo reduction reactions, where the iridium center is reduced.

    Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents like sodium borohydride or hydrazine are used.

    Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium (IV) complexes, while reduction may produce iridium (II) complexes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [2,2’-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate involves:

Comparison with Similar Compounds

Similar Compounds

  • Tris (2-phenylpyridine) iridium (III)
  • Tris (2-(4,6-difluorophenyl)pyridinato) iridium (III)
  • Bis (2-phenylpyridinato) iridium (III) (2,2’-bipyridine)

Uniqueness

Compared to similar compounds, [2,2’-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate is unique due to:

Properties

Molecular Formula

C40H38F8IrN4P

Molecular Weight

949.9 g/mol

IUPAC Name

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+);hexafluorophosphate

InChI

InChI=1S/C18H24N2.2C11H7FN.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-4,6-8H;;/q;3*-1;+3

InChI Key

WYTSWPONPOPFLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.F[P-](F)(F)(F)(F)F.[Ir+3]

Origin of Product

United States

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